![molecular formula C21H14N4O5S B3205393 3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1040644-50-5](/img/structure/B3205393.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Overview
Description
The compound “3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” is a complex organic molecule. It contains several functional groups including a benzodioxol group, an oxadiazol group, and a pyridazine group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of several different functional groups. These groups could potentially interact with each other in various ways, affecting the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of several polar functional groups could potentially make it soluble in polar solvents .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-benzodioxole , have been found to regulate cytochrome P450-dependent drug oxidation , which is crucial in the process of drug elimination from the body.
Mode of Action
For instance, 1,3-Benzodioxole derivatives have been reported to possess cytotoxic activity against several human tumor cell lines .
Biochemical Pathways
It is known that 1,3-benzodioxole, a similar compound, is involved in the regulation of cytochrome p450-dependent drug oxidation . This process is important in the elimination of drugs from the body.
Result of Action
It has been reported that 1,3-benzodioxole derivatives possess cytotoxic activity against several human tumor cell lines , indicating that the compound might have similar effects.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5S/c1-4-15-17(28-10-26-15)7-12(1)14-3-6-20(24-23-14)31-9-19-22-21(25-30-19)13-2-5-16-18(8-13)29-11-27-16/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCQEOYEMUZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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